3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}UREA
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Overview
Description
3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}UREA is a synthetic organic compound characterized by the presence of a urea moiety attached to a chlorodifluorophenyl group and a methylphenylsulfanyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}UREA typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4,5-difluoroaniline and 2-methylphenylsulfanyl ethylamine.
Formation of Urea Derivative: The aniline derivative is reacted with an isocyanate derivative to form the urea linkage.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This includes the use of industrial reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea moiety or the aromatic rings.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the aromatic rings.
Scientific Research Applications
3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}UREA involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-CHLORO-4-METHYLPHENYL)-3-(2,5-DIFLUOROPHENYL)UREA
- 2-Chloro-4,5-difluorophenol
- (2-CHLORO-4,5-DIFLUOROPHENYL)METHANOL
Uniqueness
3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-[2-(2-methylphenyl)sulfanylethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2OS/c1-10-4-2-3-5-15(10)23-7-6-20-16(22)21-14-9-13(19)12(18)8-11(14)17/h2-5,8-9H,6-7H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBKNXJJJKMJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCCNC(=O)NC2=CC(=C(C=C2Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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